molecular formula C18H27N3O3 B12919092 ethyl 4,6-bis(dimethylaminomethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 88461-89-6

ethyl 4,6-bis(dimethylaminomethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B12919092
CAS No.: 88461-89-6
M. Wt: 333.4 g/mol
InChI Key: YADWRJLASWKRET-UHFFFAOYSA-N
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Description

Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-hydroxyindole with formaldehyde and dimethylamine, followed by esterification with ethyl chloroformate. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with similar compounds such as:

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound also contains dimethylamino groups and is used as an antioxidant.

    4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound has similar structural features and is used in the synthesis of polyimides

Properties

CAS No.

88461-89-6

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-7-24-18(23)15-11(2)19-14-8-12(9-20(3)4)17(22)13(16(14)15)10-21(5)6/h8,19,22H,7,9-10H2,1-6H3

InChI Key

YADWRJLASWKRET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C

Origin of Product

United States

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